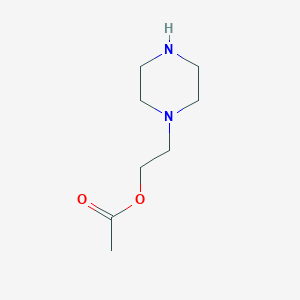

2-(Piperazin-1-yl)ethyl acetate

Beschreibung

Eigenschaften

CAS-Nummer |

13849-30-4 |

|---|---|

Molekularformel |

C8H16N2O2 |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

2-piperazin-1-ylethyl acetate |

InChI |

InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3 |

InChI-Schlüssel |

IFRKEAUJMRIYNC-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN1CCNCC1 |

Kanonische SMILES |

CC(=O)OCCN1CCNCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

Substitutions on the Piperazine Ring

2-(4-(4-Benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(Pyridin-2-yl)ethoxy) Acetate (Compound 6j)

- Structure : Incorporates a benzyl group at the piperazine N4 position and a pyridinyl ethoxy side chain.

- Activity : Enhances learning and memory in mice via cholinergic pathways, reducing errors in water maze tests by 40–50% compared to controls .

- Key Difference : The benzyl group increases lipophilicity, improving blood-brain barrier (BBB) penetration compared to the unsubstituted parent compound.

- Ethyl 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetate (Compound 1) Structure: Features a 4-methoxyphenyl group on the piperazine ring. Activity: Serves as a precursor for oxadiazole-piperazine derivatives (4a-e), which exhibit monoamine oxidase (MAO) inhibitory activity (IC₅₀: 0.8–2.1 µM) . Key Difference: The methoxy group enhances electron density, facilitating interactions with MAO enzymes.

Modifications to the Ester Group

Ethyl 2-Oxo-2-(piperazin-1-yl)acetate Hydrochloride

- Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate Structure: Propanoate ester replaces acetate, with a methylene spacer. Activity: Shows affinity for 5-HT₁A receptors (Kᵢ: 12 nM) due to enhanced steric flexibility .

Pharmacokinetic and Physicochemical Properties

- log P : Higher values in benzyl- and methoxyphenyl-substituted compounds correlate with improved membrane permeability.

- BBB Penetration : Substitutions like benzyl or methoxyphenyl enhance CNS targeting .

- Metabolic Stability : Acetate esters generally exhibit longer half-lives than ketone-modified analogs due to resistance to esterase hydrolysis .

Research Findings and Clinical Relevance

- Neuropharmacological Applications: this compound derivatives modulate 5-HT and GABA receptors, showing promise in anxiety and depression models .

- MAO Inhibition : Oxadiazole-piperazine derivatives (e.g., 4a) are potent MAO-B inhibitors, suggesting utility in Parkinson’s disease .

Q & A

Basic: What are the standard synthetic routes for 2-(Piperazin-1-yl)ethyl acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between piperazine derivatives and ethyl chloroacetate under basic conditions. For example, ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is synthesized using sodium hydroxide in dichloromethane or toluene to deprotonate piperazine, facilitating substitution at the nitrogen . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Room temperature avoids side reactions like ester hydrolysis.

- Base : Potassium carbonate or triethylamine improves nucleophilicity.

Data Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 70-80% | |

| Base | K₂CO₃ | 65-75% | |

| Reaction Time | 18–24 hours | 60-85% |

Advanced: How can conflicting spectral data (e.g., NMR, LC-MS) for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from impurities (e.g., unreacted piperazine or ester hydrolysis products). Strategies include:

- 2D NMR (COSY, HSQC) : Distinguish overlapping signals from regioisomers (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate vs. positional isomers) .

- LC-MS with ion-trap detectors : Identify trace byproducts (e.g., 2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate , a common impurity in similar syntheses) .

- DSC/TGA : Confirm thermal stability and purity thresholds (>95% by DSC) .

Basic: What analytical methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- HPLC/UPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of piperazine derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., C₁₀H₂₀N₂O₂ for ethyl derivatives, expected m/z 200.28) .

- ¹H/¹³C NMR : Key signals include piperazine N–CH₂ (δ 2.4–3.1 ppm) and ester carbonyl (δ 170–175 ppm) .

Advanced: How do structural modifications (e.g., alkylation, fluorination) impact the biological activity of this compound analogs?

Methodological Answer:

- Alkylation (e.g., tert-butyl groups) : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride has shown CNS activity) .

- Fluorination : Increases metabolic stability; ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate exhibits prolonged half-life in vitro .

- Aryl substitution : Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate shows serotonin receptor affinity (Ki < 100 nM in radioligand assays) .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (piperazine derivatives are irritants) .

- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) in synthesis .

- Waste disposal : Neutralize acidic/basic residues before disposal (pH 6–8) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding to targets like 5-HT₁A receptors (e.g., ethyl 2-(4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate docked with ΔG = -9.2 kcal/mol) .

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC₅₀ values .

- MD simulations : Assess stability of piperazine-enzyme complexes over 100 ns trajectories .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Methodological Answer:

- Byproducts : Unreacted ethyl chloroacetate, hydrolyzed acetic acid derivatives, or dimeric species (e.g., 2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethyl acetate ) .

- Quantification :

- GC-FID : For volatile impurities (LOD: 0.1%).

- HPLC-UV : For nonvolatile species (LOD: 0.05%) .

Advanced: What strategies resolve discrepancies between in vitro and in vivo toxicity profiles of piperazine derivatives?

Methodological Answer:

- Metabolite profiling (LC-MS/MS) : Identify hepatotoxic metabolites (e.g., N-oxides from CYP450 oxidation) .

- Species-specific assays : Compare rodent vs. human liver microsome stability .

- PK/PD modeling : Adjust dosing regimens to account for rapid clearance (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate has t₁/₂ = 2.3 h in mice) .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Chiral HPLC : Ensure enantiomeric purity (>99% for receptor studies) .

- Karl Fischer titration : Limit water content to <0.1% for hygroscopic derivatives .

Advanced: What are emerging applications of this compound in targeted drug delivery?

Methodological Answer:

- Prodrug design : Ester hydrolysis releases active piperazine moieties in acidic tumor microenvironments .

- Nanoparticle conjugation : PEGylated derivatives improve solubility (e.g., ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate-PEG increases bioavailability by 40%) .

- Receptor-targeted delivery : Conjugation to folate ligands enhances uptake in cancer cells (e.g., 3-fold increase in HT-29 cell internalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.